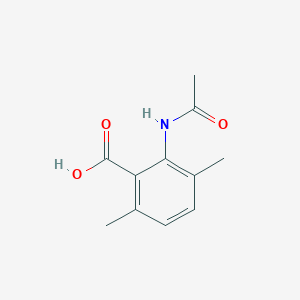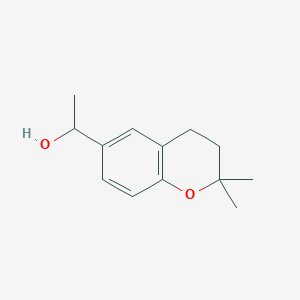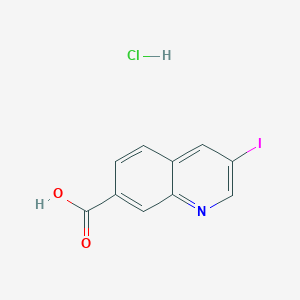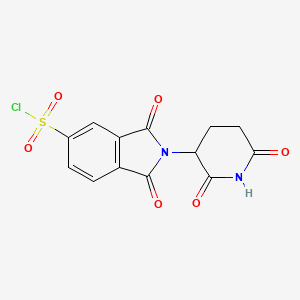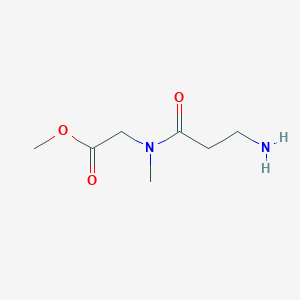![molecular formula C17H23NO4 B13507865 benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B13507865.png)
benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[222]octan-1-yl]methyl]carbamate is a complex organic compound known for its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate typically involves the reaction of benzyl carbamate with a hydroxymethyl-substituted oxabicyclo[2.2.2]octane derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile. Common reagents include alkyl halides and bases like sodium hydroxide.
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) under mild conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted carbamates.
Oxidation: Carboxylated derivatives.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
Benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The hydroxymethyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex and enhancing its inhibitory effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound used as a catalyst in organic synthesis.
Quinuclidine: Another bicyclic amine with applications in organic synthesis and as a ligand in coordination chemistry.
Uniqueness
Benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike DABCO and quinuclidine, this compound has a hydroxymethyl group that can participate in additional hydrogen bonding and chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C17H23NO4 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate |
InChI |
InChI=1S/C17H23NO4/c19-12-16-6-8-17(9-7-16,22-13-16)11-18-15(20)21-10-14-4-2-1-3-5-14/h1-5,19H,6-13H2,(H,18,20) |
Clé InChI |
WWYBRHRNBDFENY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(CO2)CO)CNC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






